3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione
Description
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-[2-(ethylamino)ethyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O3/c1-2-8-3-4-9-6(10)5-12-7(9)11/h8H,2-5H2,1H3 |
InChI Key |
WOWXVZTVKPBCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C(=O)COC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of ethylamine with ethylene oxide to form 2-(ethylamino)ethanol. This intermediate is then reacted with phosgene to yield the desired oxazolidine-2,4-dione compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives.
Scientific Research Applications
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins to modulate inflammatory responses or inhibit the growth of cancer cells.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Oxazolidine-2,4-dione Derivatives
Key Observations :
- Biological Activity: Aromatic substituents (e.g., dichlorophenyl in Vinclozolin, phenoxyphenyl in Famoxadone) correlate with pesticidal or fungicidal activity, likely due to improved lipid solubility and target binding .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- LogP Trends: The ethylaminoethyl group likely reduces lipophilicity (lower LogP) compared to Vinclozolin and Famoxadone, which have aromatic/halogenated groups. This may influence bioavailability and environmental persistence.
- Hydrogen Bonding : The NH group in the target compound and Famoxadone could facilitate interactions with biological targets, such as enzymes or receptors .
Environmental and Toxicological Profiles
- Vinclozolin: Known to degrade into toxic metabolites (e.g., 3,5-dichloroaniline) with endocrine-disrupting effects .
- Famoxadone : Exhibits low mammalian toxicity but high persistence in soil due to its aromatic substituents .
- Target Compound : The aliphatic amine may reduce environmental persistence compared to halogenated analogs, but toxicity data are lacking.
Biological Activity
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is a member of the oxazolidinedione class, which has garnered attention for its diverse biological activities. This compound features a unique oxazolidine ring structure that contributes to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and antidiabetic effects. Here, we explore the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is C₅H₉N₂O₃, with a molecular weight of approximately 179.13 g/mol. The presence of an ethylamino group enhances its reactivity and solubility, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that compounds within the oxazolidinedione class exhibit notable antimicrobial properties. Specifically, 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione has shown effectiveness against various bacterial strains. A comparative analysis of similar compounds highlights its potential:
| Compound Name | Antimicrobial Activity | Notes |
|---|---|---|
| 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione | Effective against Gram-positive and Gram-negative bacteria | Promising candidate for antibiotic development |
| 1,3-Oxazolidine-2,4-dione | Broad-spectrum antimicrobial activity | Established in previous studies |
| 5-(4-Hydroxyphenyl)-1,3-oxazolidine-2,4-dione | Enhanced solubility and bioavailability | Shows improved pharmacokinetic properties |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various in vitro and in vivo models. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation. The structure-activity relationship (SAR) indicates that modifications to the oxazolidine ring can enhance these effects.
Antidiabetic Properties
Preliminary studies have suggested that 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione may lower blood sugar levels and improve lipid profiles in experimental models. This activity is attributed to its interaction with glucose transporters or enzymes involved in carbohydrate metabolism.
Case Studies and Research Findings
Numerous studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For instance:
- Anticancer Activity : In a study evaluating various oxazolidinediones against the MCF-7 cancer cell line, derivatives containing electron-withdrawing groups exhibited significant cytotoxic effects. This suggests that structural modifications can enhance anticancer potential.
- Antioxidant Potential : The antioxidant activity of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione was assessed alongside other derivatives. The results indicated that certain substitutions could improve free radical scavenging capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
